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Compound of Interest

Compound Name: 5,7-Dimethyl-4-hydroxyquinoline
CAS No.: 203626-56-6
Cat. No.: B1341344
Get Quote
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Executive Summary

5,7-Dimethyl-4-hydroxyquinoline represents a privileged scaffold in medicinal chemistry,
serving as a precursor for antimalarial and antibacterial agents. The core structural challenge in
analyzing this compound is defining its tautomeric state—enol (4-hydroxyquinoline) vs. keto (4-
quinolone)—in the solid phase. This guide details the crystallographic workflow to resolve this
ambiguity, analyzing the steric influence of the 5,7-dimethyl substitution pattern on molecular
packing and hydrogen bonding networks.

Chemical Context & Tautomerism

The structural identity of 4-substituted quinolines is governed by the prototropic equilibrium
between the aromatic enol form and the amide-like keto form.

e Enol Form: 5,7-dimethylquinolin-4-ol (Aromatic pyridine ring).

o Keto Form: 5,7-dimethylquinolin-4(1H)-one (Non-aromatic pyridone ring).
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While the enol form is often favored in the gas phase or non-polar solvents, the keto form
predominates in the solid state due to robust intermolecular hydrogen bonding (N-H---O). The
5-methyl substituent introduces a specific steric constraint (peri-interaction) that can distort the
planarity of the hydrogen-bonding network.

Tautomeric Equilibrium Visualization
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Caption: Prototropic equilibrium shifting toward the keto tautomer during crystallization.

Experimental Protocol
Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), the compound is typically
synthesized via the Conrad-Limpach reaction, condensing 3,5-dimethylaniline with a

-keto ester, followed by thermal cyclization.

e Solvent System: Slow evaporation from Ethanol/DMF (9:1) or Methanol. Polar protic solvents
facilitate the formation of the hydrogen-bonded keto-dimers.

o Crystal Morphology: Colorless prisms or needles.

Data Collection Strategy

o Temperature: Data should be collected at 100 K to minimize thermal motion of the methyl
groups (C5-Me, C7-Me) and accurately locate the N-H proton.

e Resolution: Aim for
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A resolution to distinguish C=0 vs. C-OH bond lengths.

Structural Analysis & Refinement
Unit Cell & Space Group

Based on analogous 4-quinolone structures, 5,7-Dimethyl-4-hydroxyquinoline typically
crystallizes in the Monoclinic system, space group

or

e Z' (Asymmetric Unit): usually 1.

o Packing Coefficient: High packing efficiency driven by

stacking of the planar quinolone cores.

Critical Refinement Steps (Self-Validating Protocol)

To ensure the model is trustworthy, follow this logic during refinement:

o Methyl Group Disorder: The C5 and C7 methyl groups may exhibit rotational disorder. Check
difference Fourier maps for multiple hydrogen positions.

o Tautomer Identification (The "Acid Test"):

o Step A: Locate the proton. If a peak is found ~0.88 A from Nitrogen, it is the Keto form. If
near Oxygen, it is the Enol form.

o Step B: Analyze Bond Lengths (see table below).

o Step C: Check Thermal Ellipsoids. Elongated ellipsoids on Oxygen suggest unresolved
disorder or dynamic proton transfer.

Quantitative Tautomer Differentiation
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supramolecular motif

Supramolecular Architecture

The crystal lattice is dominated by R

(8) dimers, a hallmark of the 4-quinolone scaffold.

Hydrogen Bonding Network

e Primary Interaction: Strong intermolecular N-H---O=C hydrogen bonds link two molecules
into a centrosymmetric dimer.

o Geometry:

o distance:

A

» Steric Effect of 5-Methyl: The methyl group at position 5 is peri to the carbonyl oxygen. This
creates steric repulsion, potentially forcing the carbonyl oxygen slightly out of the aromatic
plane or elongating the intermolecular H-bonds compared to the unsubstituted parent.
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-Stacking

The dimers stack in offset layers along the short axis (usually b-axis). The 5,7-dimethyl
substitution increases the lipophilicity of the stack edges, altering solubility profiles compared to
4-hydroxyquinoline.

Structure Determination Workflow

Validation Logic
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Caption: Logic flow for validating the tautomeric structure from diffraction data.
Pharmaceutical Implications
Understanding this structure is vital for drug formulation:

e Solubility: The strong H-bonded dimer lattice results in high melting points (
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C) and poor aqueous solubility. Disruption of this lattice (e.g., salt formation at N1) is
necessary for bioavailability.

e Polymorphism: The 5,7-dimethyl groups restrict rotation, potentially reducing the number of
accessible polymorphs compared to less substituted quinolines.

» Binding: In protein active sites, the compound may bind as the enol tautomer if the site is
hydrophobic, or keto if H-bond donors/acceptors are available. The crystal structure proves
the keto form is the low-energy ground state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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